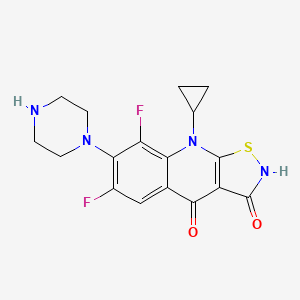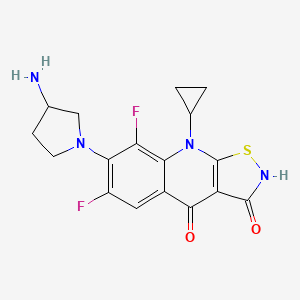
(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime
Descripción general
Descripción
(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime, also known as E-3-MEO, is a compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the cyclohexenone family, and has been found to possess a wide range of biological activities. This compound has been used in a variety of in vivo and in vitro studies to investigate its mechanism of action and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Neuroimaging with PET Scans
ABP688 is used as a tracer in positron emission tomography (PET) imaging to visualize and quantify type 5 metabotropic glutamate (mGlu5) receptors in the brain . This application is crucial for studying various neurological and psychiatric conditions.
Neuroscience Research
The compound is instrumental in neuroscience research, particularly in studying glutamatergic neurotransmission . It helps in understanding the role of glutamate, the most prominent neurotransmitter in the brain.
Neuroplasticity Studies
ABP688 has been tested as a tool to quantify glutamate release in the brain, which is vital for experience-dependent neuroplasticity and addiction-related processes .
Psychiatric Disorder Analysis
Researchers use ABP688 to investigate the changes in mGluR5 binding during cognitive tasks, which can provide insights into psychiatric disorders .
Reference Region Quantification
ABP688 PET imaging allows for noninvasive quantification using reference regions like the cerebellum, aiding in more accurate brain studies .
Mecanismo De Acción
Target of Action
ABP688 is a non-competitive and selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5) . mGluR5 is a receptor target for glutamate, an important neurotransmitter in the brain, and plays a significant role in the regulation of affective processes .
Mode of Action
ABP688 binds to an allosteric site on the mGluR5 with high affinity . This binding inhibits glutamate-induced calcium release from cells expressing human mGluR5 .
Biochemical Pathways
The binding of ABP688 to mGluR5 affects the glutamatergic neurotransmission . Glutamate is the primary excitatory neurotransmitter in the brain, and mGluR5 is a receptor target for glutamate. The binding of ABP688 to mGluR5 can modulate this glutamatergic transmission, affecting various biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that abp688 can be used as aPET tracer for clinical imaging of the mGluR5 receptor . This suggests that ABP688 has the ability to cross the blood-brain barrier and bind to its target receptors in the brain.
Result of Action
The binding of ABP688 to mGluR5 results in a reduction of mGluR5 availability, which is associated with an antidepressant response . In studies, a significant reduction in depressive symptoms was observed following the administration of a compound that reduces mGluR5 availability .
Action Environment
The action of ABP688 can be influenced by various environmental factors. For instance, the binding of ABP688 to mGluR5 is vulnerable to changes in brain neurochemistry induced by other substances, such as ketamine . Furthermore, the quantification of ABP688 PET imaging in mice suggested that highly controlled testing conditions are needed during PET measures of mGluR5 .
Propiedades
IUPAC Name |
(E)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZLFXCUQLKOB-BMRADRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C#CC2=C/C(=N/OC)/CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



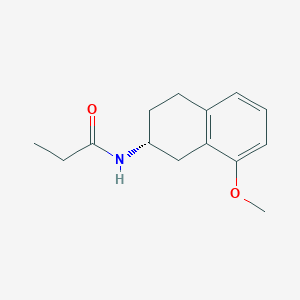
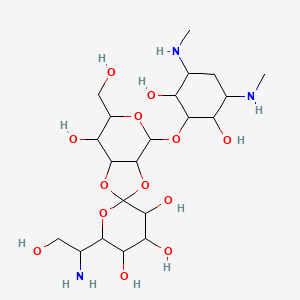
![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)
![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)
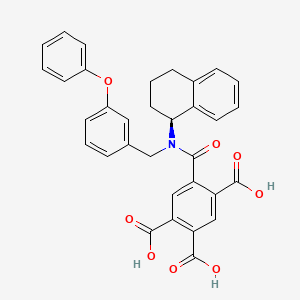
![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)
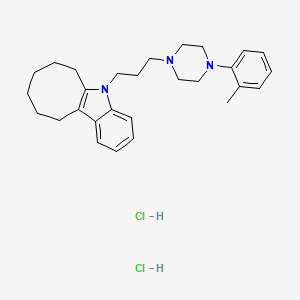
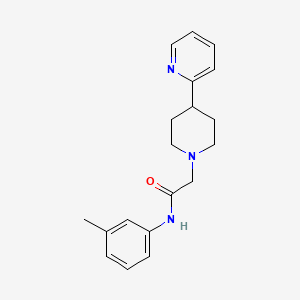
![7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1664232.png)

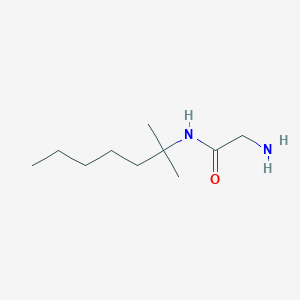
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
